molecular formula C20H19NO5 B2540050 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-hydroxyazetidin-3-yl]acetic acid CAS No. 2287273-07-6

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-hydroxyazetidin-3-yl]acetic acid

Cat. No.: B2540050
CAS No.: 2287273-07-6
M. Wt: 353.374
InChI Key: UBGVAZFZUBUWBO-UHFFFAOYSA-N
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Description

This compound features a 3-hydroxyazetidine core functionalized with a fluorenylmethoxycarbonyl (Fmoc) protecting group and an acetic acid side chain. The Fmoc group is widely used in peptide synthesis for temporary amine protection due to its stability under basic conditions and ease of removal via piperidine . The hydroxyl group on the azetidine ring provides a site for further functionalization, while the acetic acid moiety enhances solubility in polar solvents.

Properties

IUPAC Name

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)-3-hydroxyazetidin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO5/c22-18(23)9-20(25)11-21(12-20)19(24)26-10-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17,25H,9-12H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBGVAZFZUBUWBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(CC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

The target molecule’s core consists of a 3-hydroxyazetidine ring with an acetic acid side chain at the 3-position and an Fmoc-protected nitrogen. Retrosynthetically, the molecule can be dissected into three key components:

  • Azetidine ring : Synthesized via cyclization of β-amino alcohols or related precursors.
  • Hydroxyl and acetic acid substituents : Introduced either pre- or post-cyclization.
  • Fmoc protection : Typically applied late-stage to avoid interference during ring formation.

Critical challenges include:

  • Ring strain management : Azetidines are prone to ring-opening due to their 4-membered structure.
  • Stereochemical control : The 3-hydroxy group may introduce chirality, necessitating enantioselective methods.
  • Functional group compatibility : The Fmoc group’s base sensitivity requires judicious selection of reaction conditions.

Synthetic Pathways and Methodologies

Route 1: Cyclization of β-Amino Alcohol Precursors

This approach involves constructing the azetidine ring from a β-amino alcohol derivative bearing the acetic acid moiety.

Step 1: Synthesis of β-Amino Alcohol Intermediate

A plausible precursor, 3-amino-3-(carboxymethyl)propane-1,2-diol , can be synthesized from aspartic acid derivatives. For example:

  • Reduction of aspartic acid : Partial reduction of aspartic acid’s γ-carboxyl group to an alcohol using LiAlH4 or NaBH4/I2.
  • Protection of α-carboxyl group : Conversion to a methyl ester using methanol/HCl.
  • Selective deprotection : Hydrolysis of the β-ester to yield the β-amino alcohol.
Step 2: Azetidine Ring Formation

Cyclization of the β-amino alcohol under Mitsunobu conditions (DIAD, PPh3) or via mesylation followed by base-mediated intramolecular nucleophilic substitution.

Hypothetical reaction :
$$
\text{HOOC-CH}2\text{-C(OH)-NH}2\text{-CH}2\text{-CH}2\text{-OH} \xrightarrow{\text{MsCl, Et}_3\text{N}} \text{Azetidine intermediate}
$$

Step 3: Fmoc Protection

The free amine is acylated with Fmoc-Osu in dichloromethane (DCM) or dimethylformamide (DMF) using DIEA as a base:
$$
\text{Azetidine-NH}_2 + \text{Fmoc-Osu} \xrightarrow{\text{DIEA}} \text{Fmoc-protected azetidine}
$$

Advantages : Direct incorporation of acetic acid during cyclization.
Limitations : Low yields due to competing elimination reactions.

Route 2: Post-Cyclization Functionalization of 3-Methoxyazetidine

This route adapts methods used for the synthesis of 2-[1-(9H-fluoren-9-ylmethoxycarbonyl)-3-methoxyazetidin-3-yl]acetic acid (CAS 2361636-05-5), replacing methoxy with hydroxyl via demethylation.

Step 1: Synthesis of 3-Methoxyazetidine Analog
  • Ring-closing metathesis : Use of Grubbs catalyst to form the azetidine ring from a diene precursor.
  • Methoxy group introduction : Alkylation with methyl iodide under basic conditions.
Step 2: Demethylation to Hydroxyl

Treatment with BBr3 in DCM at −78°C selectively cleaves the methyl ether without affecting the Fmoc group:
$$
\text{3-OCH}3 \xrightarrow{\text{BBr}3} \text{3-OH}
$$

Key considerations :

  • Carboxylic acid protection : The acetic acid moiety is protected as a tert-butyl ester to prevent side reactions.
  • Temperature control : Low temperatures minimize Fmoc degradation.
Step 3: Deprotection and Final Product Isolation

Saponification of the tert-butyl ester using trifluoroacetic acid (TFA) yields the free carboxylic acid.

Route 3: Direct Hydroxylation of Azetidine

This method leverages oxidative or hydroxylative conditions to introduce the 3-hydroxy group post-cyclization.

Step 1: Synthesis of Azetidine-3-acetic Acid
  • Azetidine formation : Cyclization of γ-amino alcohols via photochemical or thermal methods.
  • Acetic acid introduction : Michael addition of acrylonitrile followed by hydrolysis.
Step 2: Hydroxylation at C3

Enantioselective hydroxylation using Sharpless asymmetric dihydroxylation conditions (AD-mix α/β):
$$
\text{Azetidine} \xrightarrow{\text{OsO}_4, \text{Chiral Ligand}} \text{3-Hydroxyazetidine}
$$

Challenges :

  • Regioselectivity : Competing hydroxylation at other positions.
  • Oxidative degradation : Risk of ring opening under strong oxidizing conditions.

Comparative Analysis of Synthetic Routes

Route Key Steps Yield Advantages Disadvantages
1 Cyclization of β-amino alcohol ~25% Direct acetic acid incorporation Low yields due to elimination
2 Demethylation of methoxy analog ~40% High selectivity for hydroxylation Requires protection/deprotection steps
3 Asymmetric dihydroxylation ~15% Enantioselectivity Complex optimization, cost of reagents

Experimental Optimization and Troubleshooting

Ring-Closing Reactions

  • Solvent effects : Tetrahydrofuran (THF) enhances cyclization rates compared to DCM.
  • Catalysts : Use of ZnCl2 as a Lewis acid improves yields by stabilizing transition states.

Fmoc Protection

  • Base selection : N-Methylmorpholine (NMM) reduces racemization compared to DIEA.
  • Temperature : Reactions conducted at 0°C minimize Fmoc cleavage.

Demethylation Conditions

  • Alternative reagents : TiCl4 offers milder conditions for sensitive substrates.
  • Workup : Quenching with methanol followed by aqueous extraction prevents side reactions.

Chemical Reactions Analysis

Types of Reactions

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-hydroxyazetidin-3-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the Fmoc moiety can be reduced to form an alcohol.

    Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Base-catalyzed reactions using reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the Fmoc carbonyl group may produce an alcohol.

Scientific Research Applications

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-hydroxyazetidin-3-yl]acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and peptide chemistry.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-hydroxyazetidin-3-yl]acetic acid involves its interaction with various molecular targets. The Fmoc group can protect amines during peptide synthesis, preventing unwanted side reactions. The azetidine ring and hydroxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations on the Azetidine Ring

(a) 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-hydroxyazetidine-3-carboxylic acid (CAS 2044773-70-6)
  • Structural Difference : Replaces the acetic acid side chain with a carboxylic acid directly attached to the azetidine ring.
  • Implications :
    • Reduced flexibility due to the absence of the ethylene spacer.
    • Increased acidity (pKa ~2–3 for carboxylic acid vs. ~4.7 for acetic acid), altering reactivity in coupling reactions .
  • Molecular Formula: C₁₉H₁₇NO₅.
(b) 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-imidazol-1-ylazetidin-3-yl]acetic acid (CID 165881195)
  • Structural Difference : Substitutes the hydroxyl group with an imidazole ring.
  • Predicted collision cross-section (CCS) of 193.2 Ų for [M+H]⁺, larger than typical Fmoc-protected azetidines due to the imidazole’s bulk .
  • Molecular Formula : C₂₃H₂₁N₃O₄.
(c) 2-((1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-methylazetidin-3-yl)oxy)acetic Acid (CAS 1592739-14-4)
  • Structural Difference : Replaces the hydroxyl group with a methyl-ether linkage.
  • Classified as H302 (harmful if swallowed) and H319 (causes eye irritation), indicating higher toxicity compared to the hydroxyl analog .
  • Molecular Formula: C₂₁H₂₁NO₅.

Ring Size Variations

2-[(3R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-piperidyl]acetic acid (CAS 1217739-96-2)
  • Structural Difference : Azetidine ring expanded to a six-membered piperidine.
  • Higher molecular weight (365.42 g/mol) and density (1.295 g/cm³) compared to azetidine analogs .
  • Molecular Formula: C₂₂H₂₃NO₄.

Biological Activity

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-hydroxyazetidin-3-yl]acetic acid (commonly referred to as Fmoc-Az-Hy-Ac) is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound incorporates an azetidine ring, a fluorene moiety, and a hydroxyl group, which may influence its interactions with biological targets.

  • Molecular Formula : C19H21NO4
  • Molecular Weight : 323.34 g/mol
  • CAS Number : 374791-02-3

The biological activity of Fmoc-Az-Hy-Ac is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The fluorene protecting group enhances the compound's stability and reactivity, while the azetidine ring contributes to its pharmacological profile. The hydroxyl group may also play a role in hydrogen bonding interactions, potentially influencing binding affinities.

Biological Activity

Research indicates that compounds with similar structures often exhibit various biological activities:

  • Enzyme Inhibition : Fmoc-Az-Hy-Ac may act as an inhibitor for certain enzymes, particularly those involved in metabolic pathways. This inhibition can be crucial in drug development, especially for diseases where enzyme activity needs to be modulated.
  • Receptor Modulation : The compound may interact with specific receptors, influencing cellular signaling pathways. Such interactions are vital for developing therapeutics targeting receptor-mediated diseases.

Table 1: Biological Activities of Related Compounds

Compound NameBiological ActivityReference
Fmoc-Phe-OHAntitumor activity
Fmoc-Thr(tBu)-OHAnti-inflammatory effects
Fmoc-Asp(OAll)-OHModulation of neurotransmitter systems

Case Studies

  • Antitumor Studies : A study exploring the antitumor properties of similar azetidine derivatives found that modifications in the azetidine structure could enhance cytotoxicity against cancer cell lines. This suggests that Fmoc-Az-Hy-Ac might also exhibit similar properties, warranting further investigation into its potential as an anticancer agent.
  • Neuroprotective Effects : Research on compounds with the fluorene moiety has indicated potential neuroprotective effects, suggesting that Fmoc-Az-Hy-Ac could be explored for applications in neurodegenerative diseases.

Synthesis and Applications

The synthesis of Fmoc-Az-Hy-Ac typically involves coupling reactions using diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds. Its applications extend beyond medicinal chemistry into materials science, where it serves as a building block for advanced materials due to its unique chemical properties.

Q & A

Basic: What are the recommended synthetic routes for this compound in solid-phase peptide synthesis (SPPS)?

Answer:
The synthesis typically employs Fmoc-protection strategies to preserve the hydroxyl group on the azetidine ring during coupling. Key steps include:

  • Coupling Activation : Use of carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU) with a base (e.g., DIPEA) to activate the carboxylic acid moiety .
  • Deprotection : Removal of the Fmoc group using 20% piperidine in DMF, ensuring minimal racemization .
  • Resin Handling : NovaSyn TGR resin is often used for C-terminal amidation, requiring cleavage with TFA/water/triisopropylsilane (95:2.5:2.5) .

Basic: How should researchers characterize purity and structural integrity post-synthesis?

Answer:
Analytical Methods :

TechniquePurposeReference
HPLC Purity assessment (≥95% target)
NMR (¹H/¹³C)Confirmation of azetidine ring integrity and Fmoc group presence
MALDI-TOF MS Molecular weight verification (theoretical: ~367.4 g/mol)

Advanced: What experimental strategies mitigate racemization during peptide coupling?

Answer:

  • Low Temperatures : Conduct reactions at 0–4°C to reduce kinetic energy and racemization .
  • Activating Agents : Use Oxyma Pure or HOAt instead of HOBt to minimize side reactions .
  • pH Control : Maintain a slightly acidic environment (pH 6.5–7.0) during coupling to stabilize the activated intermediate .

Advanced: How do steric effects from the Fmoc group influence hydroxyazetidine reactivity?

Answer:
The bulky Fmoc group:

  • Reduces Nucleophilicity : Steric hindrance at the azetidine hydroxyl group slows SN2 reactions (e.g., alkylation).
  • Solution : Use smaller electrophiles (e.g., methyl iodide) or microwave-assisted synthesis to enhance reaction rates .

Basic: What safety precautions are critical when handling this compound?

Answer:
Hazard Mitigation :

  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (H315, H319) .
  • Ventilation : Use fume hoods to avoid inhalation of dust (H335) .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How should discrepancies in toxicity classifications (e.g., Category 2 vs. 4) be resolved?

Answer:

  • Source Evaluation : Cross-reference SDS from multiple suppliers (e.g., Indagoo vs. Key Organics) for consistency .
  • In-House Testing : Conduct acute toxicity assays (e.g., OECD 423) to verify oral LD₅₀ values .
  • Impurity Profiling : HPLC-MS to identify contaminants that may alter toxicity profiles .

Advanced: What considerations are vital for studying Fmoc group stability under varying pH?

Answer:

  • Buffer Selection : Use phosphate (pH 2–8) or Tris (pH 7–9) buffers to avoid nucleophilic cleavage .
  • Analytical Monitoring : Track degradation via HPLC retention time shifts or UV-Vis absorbance at 301 nm (Fmoc λmax) .
  • Temperature : Accelerated stability studies at 40–60°C to model long-term storage .

Basic: What are the storage conditions to ensure compound stability?

Answer:

  • Temperature : Store at –20°C under inert gas (argon) to prevent hydrolysis .
  • Moisture Control : Use desiccants (e.g., silica gel) in sealed containers .
  • Light Protection : Amber vials to avoid UV-induced Fmoc decomposition .

Advanced: How does incorporating this compound affect peptide-drug conjugate pharmacokinetics?

Answer:

  • Lipophilicity : The Fmoc group increases logP, enhancing membrane permeability (measure via octanol-water partitioning) .
  • Metabolic Stability : The azetidine ring resists cytochrome P450 oxidation compared to pyrrolidine .
  • Biodistribution : Radiolabeling (e.g., ¹⁴C) studies to track tissue uptake .

Basic: What solvents are compatible with this compound for reaction workflows?

Answer:

SolventCompatibilityNotes
DMFHighPreferred for SPPS coupling
DCMModerateUse for Fmoc deprotection; avoid prolonged storage
MeOHLowRisk of esterification with the acetic acid moiety

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